molecular formula C13H12N2O B11892244 4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile CAS No. 647836-45-1

4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile

Cat. No.: B11892244
CAS No.: 647836-45-1
M. Wt: 212.25 g/mol
InChI Key: YLBGFWBWEMEDFX-UHFFFAOYSA-N
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Description

4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a butanenitrile side chain, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with a suitable nitrile source under basic conditions. One common method is the reaction of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with butanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antiviral, and anticancer activities.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its analgesic properties.

    2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N,N-bis-(3-methyl-butyl)-acetamide: Used in early drug discovery research.

Uniqueness: 4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile stands out due to its unique butanenitrile side chain, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

647836-45-1

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-(2-oxo-1H-quinolin-3-yl)butanenitrile

InChI

InChI=1S/C13H12N2O/c14-8-4-3-6-11-9-10-5-1-2-7-12(10)15-13(11)16/h1-2,5,7,9H,3-4,6H2,(H,15,16)

InChI Key

YLBGFWBWEMEDFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CCCC#N

Origin of Product

United States

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